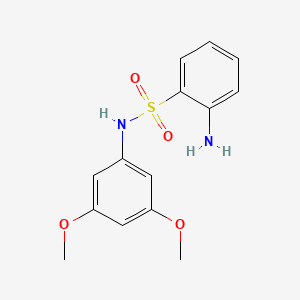
2-amino-N-(3,5-dimethoxyphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アミノ-N-(3,5-ジメトキシフェニル)ベンゼンスルホンアミドは、ベンゼンスルホンアミド類に属する有機化合物です。この化合物は、アミノ基、ベンゼンスルホンアミド部分、およびフェニル環に結合した2つのメトキシ基の存在を特徴としています。
準備方法
合成経路と反応条件
2-アミノ-N-(3,5-ジメトキシフェニル)ベンゼンスルホンアミドの合成は、通常、ピリジンやトリエチルアミンなどの塩基の存在下で、3,5-ジメトキシアニリンとベンゼンスルホニルクロリドを反応させることにより行われます。反応は求核置換反応を通じて進行し、3,5-ジメトキシアニリンのアミノ基がスルホニルクロリドを攻撃し、スルホンアミド結合の形成をもたらします。
反応スキーム:
- 3,5-ジメトキシアニリンを適切な溶媒(例:ジクロロメタン)に溶解します。
- 反応混合物を低温(0〜5°C)に維持しながら、ベンゼンスルホニルクロリドを滴下します。
- 反応中に生成された塩酸を中和するために、塩基(例:ピリジン)を添加します。
- 反応混合物を室温で数時間撹拌します。
- 生成物をろ過によって分離し、再結晶によって精製します。
工業生産方法
2-アミノ-N-(3,5-ジメトキシフェニル)ベンゼンスルホンアミドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するために反応条件を最適化することが含まれます。連続フローリアクターと自動システムは、一貫した生産を確保し、人為的エラーを最小限に抑えるために頻繁に使用されます。
化学反応の分析
反応の種類
2-アミノ-N-(3,5-ジメトキシフェニル)ベンゼンスルホンアミドは、次を含むさまざまな化学反応を起こします。
酸化: アミノ基は酸化されてニトロソまたはニトロ誘導体になります。
還元: 化合物は還元されて対応するアミンまたはヒドロキシルアミンになります。
置換: メトキシ基は求核置換反応を起こして他の官能基を導入することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)または過酸化水素(H2O2)などの試薬を、酸性または塩基性条件下で使用します。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの試薬を、無水溶媒中で使用します。
置換: 水素化ナトリウム(NaH)またはtert-ブトキシドカリウム(KOtBu)などの試薬を、ジメチルホルムアミド(DMF)などの極性非プロトン性溶媒中で使用します。
生成される主要な生成物
酸化: ニトロソまたはニトロ誘導体の生成。
還元: アミンまたはヒドロキシルアミンの生成。
置換: ハロゲン化物、アルキル基、またはその他の置換基などのさまざまな官能基の導入。
科学研究への応用
2-アミノ-N-(3,5-ジメトキシフェニル)ベンゼンスルホンアミドは、次を含む科学研究で多様な用途を持っています。
科学的研究の応用
2-amino-N-(3,5-dimethoxyphenyl)benzenesulfonamide has diverse applications in scientific research, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies to understand enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
2-アミノ-N-(3,5-ジメトキシフェニル)ベンゼンスルホンアミドの作用機序は、酵素などの特定の分子標的との相互作用を含みます。たとえば、その誘導体は、酵素の活性部位に結合することにより、炭酸脱水酵素IXを阻害し、その触媒活性を阻害します。 この阻害は、癌細胞における腫瘍の増殖と増殖の減少につながる可能性があります .
類似の化合物との比較
2-アミノ-N-(3,5-ジメトキシフェニル)ベンゼンスルホンアミドは、次のような他のベンゼンスルホンアミド誘導体と比較することができます。
- 4-アミノ-N-(2,5-ジメトキシフェニル)ベンゼンスルホンアミド
- 4-アミノ-N-(3,5-ジメトキシフェニル)ベンゼン-1-スルホンアミド
これらの化合物は、類似の構造的特徴を共有していますが、フェニル環上の置換基の位置と数によって異なります。2-アミノ-N-(3,5-ジメトキシフェニル)ベンゼンスルホンアミドにおける官能基の独自の配置は、その独特の化学的性質と生物学的活性に貢献しています。
類似化合物との比較
2-amino-N-(3,5-dimethoxyphenyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
- 4-amino-N-(2,5-dimethoxyphenyl)benzenesulfonamide
- 4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide
These compounds share similar structural features but differ in the position and number of substituents on the phenyl ring. The unique arrangement of functional groups in this compound contributes to its distinct chemical properties and biological activities.
生物活性
2-amino-N-(3,5-dimethoxyphenyl)benzenesulfonamide is a sulfonamide compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects based on recent studies.
Chemical Structure and Properties
The chemical structure of this compound includes a sulfonamide group attached to an aromatic ring with methoxy substituents. This configuration is crucial for its biological activity, as the presence of methoxy groups can enhance solubility and binding affinity to biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance:
- Cell Line Studies : The compound was evaluated against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer). It showed IC50 values ranging from 1.52 to 6.31 µM, indicating potent anti-proliferative effects compared to normal breast cell line MCF-10A .
- Mechanism of Action : The compound induces apoptosis in cancer cells, evidenced by a substantial increase in annexin V-FITC positive cells. Specifically, it was noted that treatment with the compound led to a 22-fold increase in late apoptotic cells compared to controls .
Enzyme Inhibition
The biological activity of this sulfonamide also extends to enzyme inhibition:
- Carbonic Anhydrase Inhibition : It has been reported that derivatives of this compound inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The IC50 values for CA IX inhibition were found to be as low as 10.93 nM, demonstrating high selectivity over CA II .
- Antimicrobial Activity : In addition to anticancer properties, the compound exhibited significant antimicrobial effects against various bacterial strains. For example, it showed an 80.69% inhibition rate against Staphylococcus aureus at a concentration of 50 µg/mL .
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any drug candidate:
- Absorption and Distribution : Predictive ADMET studies indicated favorable pharmacokinetic properties for this compound, suggesting good absorption and distribution characteristics .
- Toxicity Profiles : Theoretical assessments using tools like SwissADME provided insights into the safety profile of the compound, highlighting its potential for further development as a therapeutic agent .
Case Studies and Experimental Data
Several experimental studies have been conducted to evaluate the biological activity of this compound:
特性
分子式 |
C14H16N2O4S |
|---|---|
分子量 |
308.35 g/mol |
IUPAC名 |
2-amino-N-(3,5-dimethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O4S/c1-19-11-7-10(8-12(9-11)20-2)16-21(17,18)14-6-4-3-5-13(14)15/h3-9,16H,15H2,1-2H3 |
InChIキー |
OXJJSCGKDMUYCZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC=C2N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















